

An In-depth Technical Guide on the Physical and Chemical Properties of (+)-Virosecurinine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Virosine B*

Cat. No.: *B1158404*

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Disclaimer: The compound "**Virosine B**" is not found in the established chemical literature. This guide focuses on (+)-Virosecurinine, a structurally related and well-documented alkaloid, assuming it to be the compound of interest.

Introduction

(+)-Virosecurinine is a tetracyclic indolizidine alkaloid isolated from plants of the *Flueggea* (formerly *Securinega*) genus, particularly *Flueggea suffruticosa* and *Flueggea virosa*.^{[1][2][3]} It belongs to the *Securinega* alkaloid family, which is characterized by a unique bridged ring system.^[1] Virosecurinine is an optical isomer of securinine.^[4] This class of compounds has garnered significant interest from the scientific community due to its diverse and potent biological activities, including neuroactivity and antitumor effects.^{[4][5]} This document provides a comprehensive overview of the known physical and chemical properties of (+)-Virosecurinine, detailed experimental protocols for their determination, and insights into its biological interactions.

Chemical Identity and Structure

Virosecurinine possesses a complex, rigid tetracyclic structure featuring a butenolide ring fused to a piperidine and a pyrrolidine ring.^[1]

- IUPAC Name: (1R,2S,8R)-14-oxa-7-azatetracyclo[6.6.1.0^{1,11}.0^{2,7}]pentadeca-9,11-dien-13-one^[6]

- CAS Registry Number: 6704-68-3[7]
- Molecular Formula: C₁₃H₁₅NO₂[7]
- Molecular Weight: 217.26 g/mol [6]

Physical and Chemical Properties

The physicochemical properties of (+)-Virosecurinine are summarized in the table below. These properties are crucial for its isolation, characterization, and formulation in drug development processes.

Property	Value	Reference(s)
Physical State	Solid, Crystalline	[7]
Melting Point	141-142 °C	[7]
Optical Rotation	Varies with solvent and conditions	N/A
Solubility	Soluble in chloroform, methanol, ethanol; sparingly soluble in water	General alkaloid solubility

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and identification of Virosecurinine. Key data from various spectrometric techniques are summarized below.

Spectroscopic Technique	Key Data and Interpretation	Reference(s)
Mass Spectrometry (MS)	[M+H] ⁺ : m/z 218.1179. High-resolution mass spectrometry (HRMS) confirms the elemental composition. Fragmentation patterns help in identifying the core tetracyclic structure.	[8]
¹ H NMR Spectroscopy	Complex spectrum with characteristic signals for olefinic protons in the butenolide ring and aliphatic protons of the fused ring system. Specific chemical shifts and coupling constants are solvent-dependent.	[9]
¹³ C NMR Spectroscopy	Signals corresponding to 13 carbon atoms, including a characteristic carbonyl carbon from the lactone ring, olefinic carbons, and aliphatic carbons of the cage-like structure.	[9]
Infrared (IR) Spectroscopy	Characteristic absorption bands for the α,β-unsaturated γ-lactone carbonyl group (C=O stretch) and C=C double bond stretches.	[10][11]

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings. The following sections outline the standard protocols used to determine the properties of Virosecurinine.

Virosecurinine is typically extracted from the dried leaves and stems of *Flueggea suffruticosa* or *Flueggea virosa*.^[3]

- **Extraction:** The powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, often using a Soxhlet apparatus.
- **Acid-Base Partitioning:** The crude extract is concentrated and then partitioned between an acidic aqueous solution (e.g., 5% HCl) and an immiscible organic solvent (e.g., ethyl acetate) to separate alkaloids from neutral compounds. The aqueous layer, containing the protonated alkaloids, is collected.
- **Basification and Re-extraction:** The acidic aqueous layer is basified (e.g., with NH_4OH to pH 9-10) to deprotonate the alkaloids, which are then re-extracted into an organic solvent like chloroform or dichloromethane.
- **Chromatography:** The resulting crude alkaloid mixture is subjected to column chromatography over silica gel or alumina, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate the individual alkaloids. Fractions are monitored by Thin Layer Chromatography (TLC).
- **Crystallization:** Fractions containing pure Virosecurinine are combined, the solvent is evaporated, and the residue is crystallized from a suitable solvent system (e.g., acetone-hexane) to yield pure crystals.

Optical rotation is measured using a polarimeter to confirm the chirality of the molecule.

- **Sample Preparation:** A precise concentration of Virosecurinine is prepared by dissolving a known mass of the compound in a specific volume of a spectroscopic-grade solvent (e.g., chloroform) in a volumetric flask.^[12]
- **Instrumentation:** A polarimeter is calibrated using a blank (pure solvent). The light source is typically a sodium D-line (589 nm).^[12]
- **Measurement:** The prepared solution is placed in a sample cell of a known path length (typically 1 decimeter). The observed angle of rotation (α) is measured at a constant temperature (e.g., 20 °C).^[13]

- **Calculation of Specific Rotation:** The specific rotation $[\alpha]$ is calculated using the formula:
$$[\alpha]_D^T = \frac{\alpha}{c \cdot l}$$
where T is the temperature, D refers to the sodium D-line, α is the observed rotation, c is the concentration in g/mL, and l is the path length in decimeters.
[\[12\]](#)[\[13\]](#)

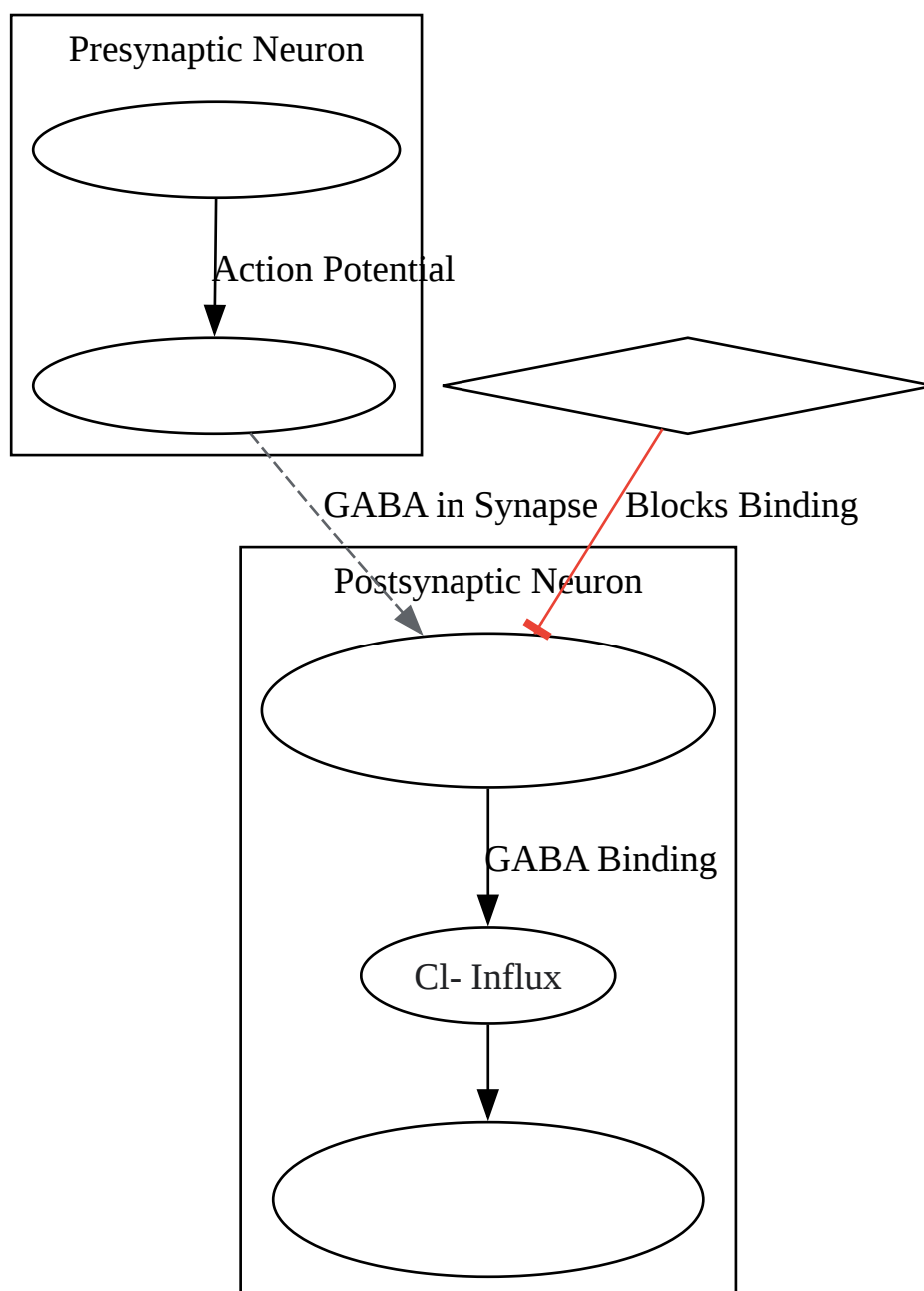
Standard spectrometric techniques are employed for structural confirmation.[\[10\]](#)[\[14\]](#)

- **NMR Spectroscopy:** Samples are dissolved in a deuterated solvent (e.g., CDCl_3). ^1H NMR, ^{13}C NMR, and 2D NMR (like COSY and HSQC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to establish proton and carbon frameworks and their connectivity.[\[9\]](#)
- **Mass Spectrometry:** High-resolution mass spectra are typically obtained using electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer to determine the exact mass and molecular formula.[\[9\]](#)
- **IR Spectroscopy:** The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film on a salt plate.

Biological Activity and Signaling Pathways

Virosecurinine exhibits a range of biological activities, with its neuroactivity being particularly well-studied. It is a known antagonist of the γ -aminobutyric acid (GABA) receptor, specifically the GABA-A receptor subtype.[\[15\]](#)[\[16\]](#) GABA is the primary inhibitory neurotransmitter in the central nervous system.[\[17\]](#)

By acting as a competitive antagonist, Virosecurinine binds to the GABA-A receptor but does not activate it, thereby blocking the inhibitory action of GABA.[\[15\]](#)[\[18\]](#) This inhibition of GABAergic signaling leads to a net increase in neuronal excitability, which underlies its stimulant and convulsant effects.[\[16\]](#)



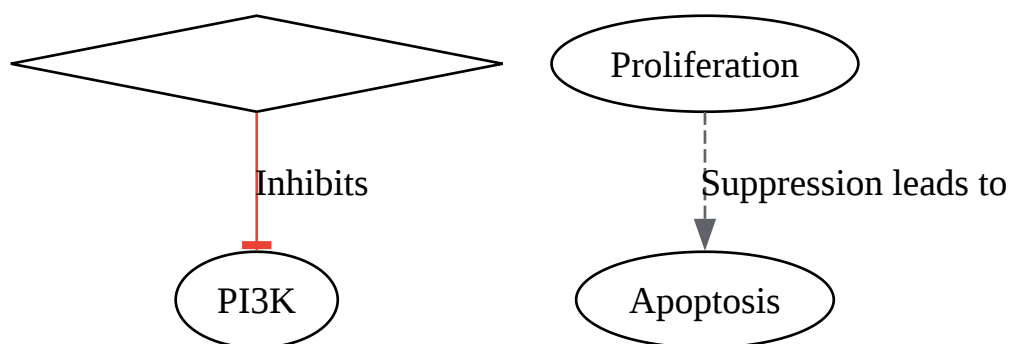
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Caption: Virosecurinine blocks the binding of GABA to its receptor, preventing neuronal inhibition.

Recent studies have highlighted the antitumor potential of Virosecurinine. It has been shown to inhibit proliferation and induce apoptosis in various cancer cell lines, including human leukemia THP-1 cells.[4] The mechanism involves the inhibition of the PI3K/AKT/mTOR signaling

pathway, a critical pathway that regulates cell growth, survival, and proliferation.[4]

Virosecurinine treatment leads to the downregulation of key proteins like PI3K, AKT, and mTOR, ultimately triggering apoptosis in cancer cells.[4]

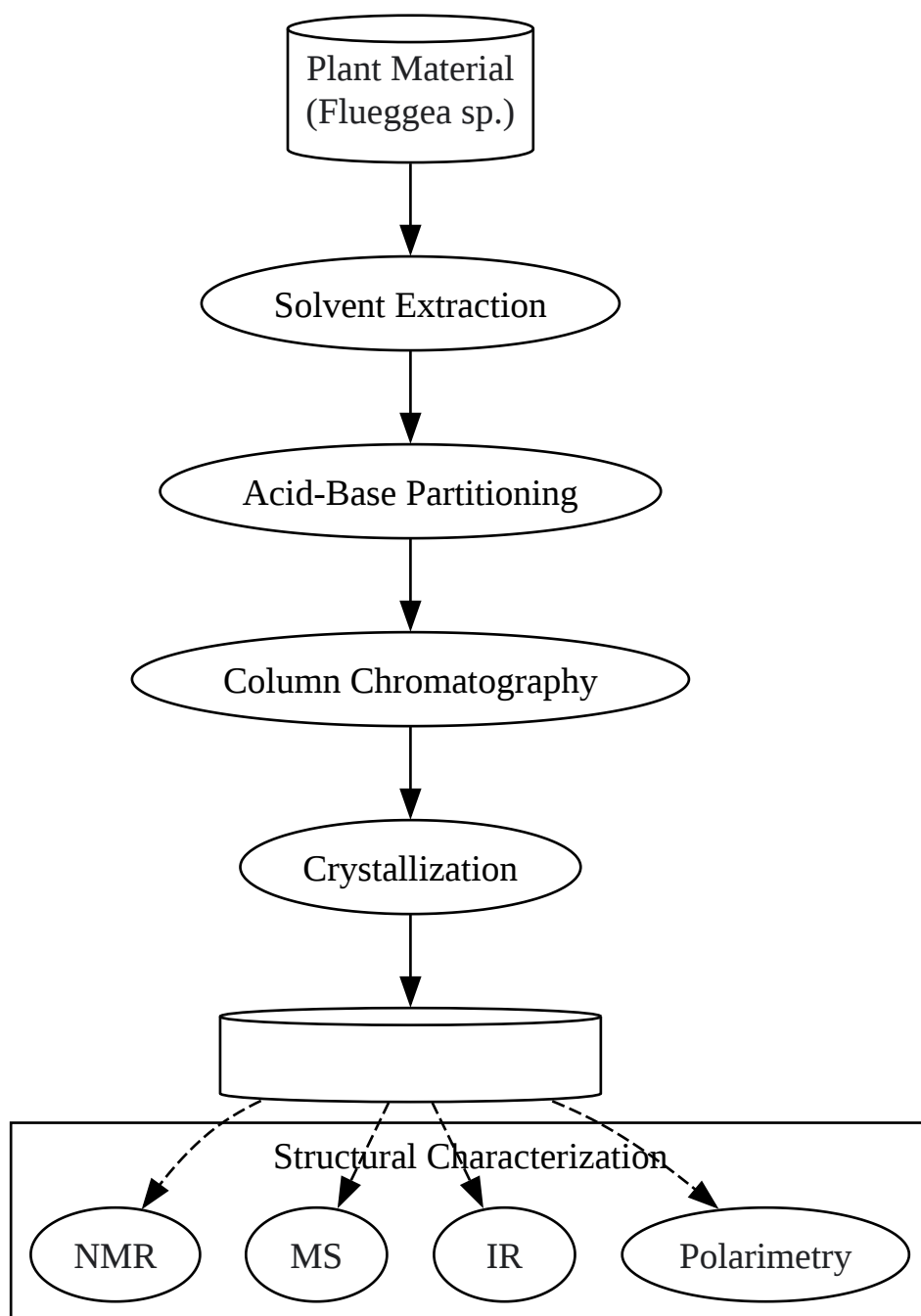


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Caption: Virosecurinine inhibits the PI3K/AKT/mTOR pathway, leading to apoptosis in cancer cells.

Experimental Workflow Visualization

The process from plant material to pure, characterized compound follows a logical and systematic workflow.



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Caption: General workflow for the isolation and characterization of (+)-Virosecurinine.

Conclusion

(+)-Virosecurinine is a structurally complex natural product with significant and diverse biological activities. Its well-defined physical and chemical properties, along with established

spectroscopic data, provide a solid foundation for its identification and quantification. The elucidation of its mechanisms of action, particularly as a GABA-A receptor antagonist and an inhibitor of the PI3K/AKT/mTOR pathway, opens avenues for its potential application in neuroscience and oncology. The detailed protocols and workflows provided herein serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

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- To cite this document: BenchChem. [An In-depth Technical Guide on the Physical and Chemical Properties of (+)-Virosecurinine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1158404#physical-and-chemical-properties-of-virosine-b]

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